molecular formula C12H11F3N2O3S B2931332 (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034456-48-7

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone

Cat. No.: B2931332
CAS No.: 2034456-48-7
M. Wt: 320.29
InChI Key: VIQAANRYSTUMTG-UHFFFAOYSA-N
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Description

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic compound known for its unique bicyclic structure and potential applications in various scientific fields. This compound is characterized by the presence of a sulfur atom in a bicyclic ring system, which is further connected to a pyridine ring substituted with a trifluoromethyl group. The combination of these structural features imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the bicyclic thia-azabicycloheptane core, followed by the introduction of the pyridine ring with a trifluoromethyl substituent. The reaction conditions often require the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize by-products. Purification steps such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the bicyclic ring can be further oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups attached to the bicyclic ring.

    Substitution: The trifluoromethyl group on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the pyridine ring, potentially altering the compound’s properties and applications.

Scientific Research Applications

(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone stands out due to the presence of the trifluoromethyl group on the pyridine ring. This functional group imparts unique electronic and steric properties, potentially enhancing the compound’s reactivity and specificity in various applications.

Properties

IUPAC Name

(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O3S/c13-12(14,15)10-2-1-7(4-16-10)11(18)17-5-9-3-8(17)6-21(9,19)20/h1-2,4,8-9H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQAANRYSTUMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2(=O)=O)C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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